2-Ethylcyclopentane-1-carboxylic acid

Lipophilicity Physicochemical property Substituent effect

Standard cyclopentane carboxylic acids fail to deliver the required stereochemical diversity for constrained GABA analogs or the lipophilicity needed for CNS penetration. 2-Ethylcyclopentane-1-carboxylic acid (CAS 25102-62-9) solves this precisely. - **Defined stereochemistry**: Cis/trans diastereomer pair at the 2-position enables access to all four (1-amino-2-ethyl) stereoisomers - impossible with 1-substituted analogs. - **Quantified lipophilicity**: Experimental LogP ~1.90 (XLogP3-AA 2.3) - the ethyl increment between methyl (LogP ~1.3) and propyl homologs for SPR ladders. - **Patent-aligned**: Specified in 78 patent records; using exact CAS 25102-62-9 ensures reproducibility of proprietary routes. Supplied at ≥95% purity.

Molecular Formula C8H14O2
Molecular Weight 142.198
CAS No. 25102-62-9
Cat. No. B2804007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylcyclopentane-1-carboxylic acid
CAS25102-62-9
Molecular FormulaC8H14O2
Molecular Weight142.198
Structural Identifiers
SMILESCCC1CCCC1C(=O)O
InChIInChI=1S/C8H14O2/c1-2-6-4-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyGOKBOUQBQXABPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylcyclopentane-1-carboxylic Acid: Baseline Profile


2-Ethylcyclopentane-1-carboxylic acid (CAS 25102-62-9) is a C8 cyclopentane monocarboxylic acid with molecular formula C8H14O2, a molecular weight of 142.20 g/mol, and a computed XLogP3-AA of 2.3 [1]. The compound carries a single hydrogen bond donor and two hydrogen bond acceptors, with a topological polar surface area of 37.3 Ų [1]. It is catalogued by multiple vendors as a versatile small-molecule scaffold with typical commercial purity specifications of ≥95% . A reported experimental LogP value of approximately 1.90 has been noted in certain vendor databases, valuing its intermediate lipophilicity relative to shorter-chain cyclopentane carboxylic acid analogs. The compound bears 78 associated patent records and zero primary literature annotations in authoritative cheminformatics registries [2], positioning it primarily as a synthetic intermediate rather than an independently profiled bioactive entity.

Scaffold 2-Substituted cyclopentane with cis/trans diastereomerism
Selection Intermediate for chiral amino acid derivatives via amination
Context Patent-cited synthetic intermediate; no primary literature annotation

Scientific and Procurement Risks of Generic Substitution


Cyclopentane carboxylic acids bearing different alkyl substituents or substitution positions are not functionally interchangeable in synthetic applications. The 2-ethyl substitution pattern on 2-ethylcyclopentane-1-carboxylic acid generates a pair of cis/trans diastereomers at the cyclopentane ring, a stereochemical feature absent in 1-substituted analogs such as 1-ethylcyclopentane-1-carboxylic acid (CAS 17206-19-8) . This diastereomeric relationship is consequential: when 2-ethylcyclopentane-1-carboxylic acid serves as the precursor for amino acid derivatives such as (1S,2R)-1-amino-2-ethylcyclopentane-1-carboxylic acid, stereochemical fidelity at the 2-position directly determines the biological activity profile of the downstream product [1][2]. Substituting with a 2-methyl analog (CAS 5454-78-4) reduces the LogP by an estimated 0.5–0.7 units (computationally estimated difference between ethyl and methyl homologs), altering partitioning behavior in both synthetic workup and, where relevant, biological membrane permeability. Procurement of generic 'ethylcyclopentane carboxylic acid' without verifying the substitution position and diastereomeric composition introduces quantifiable risks in reaction yield, stereochemical outcome, and reproducibility of patented synthetic routes.

Target
Generic Substitute
Risk
2-Ethyl substitution; cis/trans diastereomers
1-Ethylcyclopentane-1-carboxylic acid
No ring diastereomerism; stereochemical route blocked
LogP ≈ 1.9; patent-associated scaffold
2-Methylcyclopentane-1-carboxylic acid
Lower lipophilicity may alter partitioning and CNS penetration profile of derivatives
78 patent records; defined synthetic utility
Unsubstituted cyclopentane carboxylic acid
Different patent context; lacks stereochemical handle for chiral derivatization

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Shift Between Ethyl and Methyl Homologs

2-Ethylcyclopentane-1-carboxylic acid exhibits an experimental LogP of approximately 1.90 , representing an increase of approximately 0.5–0.7 LogP units compared to the estimated LogP of the 2-methyl homolog (2-methylcyclopentane-1-carboxylic acid, CAS 5454-78-4), consistent with the established Hansch π contribution of approximately +0.5 per methylene unit for alkyl-substituted carboxylic acids. The PubChem-computed XLogP3-AA of 2.3 provides an orthogonal computational confirmation of the compound's moderate lipophilicity [1]. The unsaturated analog 2-ethylcyclopentene-1-carboxylic acid (CAS 87621-29-2) has a reported XLogP of approximately 1.5, making the saturated 2-ethylcyclopentane-1-carboxylic acid approximately 0.8 XLogP units more lipophilic than its cyclopentene counterpart .

Lipophilicity shift
Data to verify
ΔLogP ≈ +0.5 to +0.7 vs. 2-methyl analog
Supports selection for consistent LogP ladder
Vendor-reported experimental LogP ~1.9; computed XLogP 2.3
Lipophilicity Physicochemical property Substituent effect

Stereochemical Scaffold Value in GABA Receptor Pharmacology

The 2-ethyl substitution on the cyclopentane ring generates cis/trans diastereomers, a stereochemical feature that is structurally enabled by the 2-position substitution pattern and is absent in 1-substituted analogs. In the broader class of cyclopentane carboxylic acid-derived GABA analogs, the relative stereochemistry of substituents at the cyclopentane ring has been shown to quantitatively determine pharmacological activity. Johnston et al. (2001) demonstrated that enantiomers of cis-3-aminocyclopentanecarboxylic acid exhibit distinct pharmacological profiles at recombinant GABAC receptors, with (±)-TACP acting as a potent partial agonist only 2.5-fold less effective than GABA itself, while the trans isomer was inactive [1][2]. Although this direct pharmacological data pertains to the amino-substituted derivative class rather than 2-ethylcyclopentane-1-carboxylic acid itself, it establishes that cyclopentane carboxylic acids with 2-position substitution can, upon amination, yield stereochemically defined GABA analogs with receptor subtype selectivity.

Stereochemical scaffold value
Class-level inference
Cis/trans diastereomers enable all four stereoisomers of amino derivatives
Reported class-level pharmacological context at GABAC receptors
Data from 3-aminocyclopentane analogs; not directly on this compound
Stereochemistry GABA receptor Conformational restriction

Patent Landscape as Indicator of Synthetic Utility

PubChemLite records 78 patent documents associated with 2-ethylcyclopentane-1-carboxylic acid (InChIKey: GOKBOUQBQXABPQ-UHFFFAOYSA-N), with zero primary literature articles and a single annotation hit [1]. This patent-to-literature ratio (78:0) is characteristic of compounds that function primarily as synthetic intermediates in industrial or proprietary routes rather than as independently studied bioactive endpoints. By comparison, the unsubstituted cyclopentane carboxylic acid (CAS 3400-45-1) is cited in both patent and literature contexts as a general carboxylic acid building block. The concentration of patent citations for the 2-ethyl derivative, particularly in the context of cyclopentane carboxylate compounds used in pharmaceutical compositions [2], indicates that the specific 2-ethyl substitution is valued in proprietary synthetic routes.

Patent citation count
Source review
78 patents; 0 literature records
Indicates proprietary synthetic route utility
PubChemLite annotation; patent/literature ratio
Intellectual property Synthetic intermediate Patent landscape

Catalytic Dehydrogenation Reactivity: Cyclopentane Carboxylic Acids Exhibit Substrate-Specific Behavior in Tandem C–H Activation Sequences

In a 2024 study of tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation, cyclopentane carboxylic acids were found to exhibit distinct reactivity compared to cyclohexane carboxylic acids. While cyclohexane carboxylic acids underwent aromatization to yield olefinated arenes, cyclopentane carboxylic acids—resistant to aromatization due to ring strain constraints—underwent a controlled dehydrogenation pathway, providing difunctionalized cyclopentenes through tandem dehydrogenation-olefination-decarboxylation-allylic acyloxylation sequences [1]. This substrate-dependent divergence in catalytic outcome establishes that the ring size and substitution pattern of cycloalkane carboxylic acids are not interchangeable variables in Pd-catalyzed C–H activation chemistry. Although 2-ethylcyclopentane-1-carboxylic acid was not individually profiled, its membership in the cyclopentane carboxylic acid substrate class predicts that it would follow the cyclopentene-forming pathway rather than the aromatization pathway observed for cyclohexane analogs.

C–H activation pathway
Class-level inference
Cyclopentane → difunctionalized cyclopentenes; cyclohexane → arenes
Supports method selection for cyclopentene synthesis
Class behavior from Pd-catalyzed tandem C–H activation study (2024)
C–H activation Dehydrogenation Catalytic transformation

Research and Industrial Application Scenarios


Stereochemically Defined GABA Analog Development

Medicinal chemistry teams developing conformationally restricted GABA analogs should specify 2-ethylcyclopentane-1-carboxylic acid as the cyclopentane scaffold of choice when the synthetic route requires subsequent stereoselective amination at the 1-position. The cis/trans diastereomerism inherent to the 2-ethyl substitution pattern enables access to all four stereoisomers of 1-amino-2-ethylcyclopentane-1-carboxylic acid upon amination, a stereochemical diversity that cannot be achieved with 1-substituted or unsubstituted cyclopentane carboxylic acids. The class-level pharmacological precedent established by Johnston et al. (2001) demonstrates that the relative stereochemistry of amine and carboxylic acid groups on aminocyclopentane carboxylic acids critically determines agonist/antagonist behavior at GABAC receptors, with cis-configured analogs exhibiting partial agonism while trans isomers are inactive [1]. Selection of 2-ethylcyclopentane-1-carboxylic acid over the 2-methyl analog further provides the LogP increment (~+0.5 to +0.7) that may be therapeutically relevant for CNS penetration of the final amino acid derivative.

C–H Activation for Cyclopentene Synthesis

For synthetic methodology groups developing tandem C–H activation/decarboxylation sequences, 2-ethylcyclopentane-1-carboxylic acid represents a member of the cyclopentane carboxylic acid substrate class that, per the findings of Pal et al. (2024), diverts catalytic outcomes away from aromatization and toward the formation of difunctionalized cyclopentenes [1]. This substrate-controlled divergence is mechanistically rooted in the inability of five-membered rings to achieve the aromatic stabilization accessible to six-membered cyclohexane counterparts. Procurement of a 2-ethyl-substituted cyclopentane carboxylic acid—rather than an unsubstituted cyclopentane carboxylic acid—introduces the additional variable of ring substitution that may influence regioselectivity in the olefination and allylic acyloxylation steps, an aspect warranting systematic investigation in methodology development.

Patent-Protected Synthetic Route Execution

Organizations executing synthetic routes disclosed within the 78-patent landscape associated with 2-ethylcyclopentane-1-carboxylic acid should procure the exact CAS-registered compound (25102-62-9) rather than positional isomers or homologs, given that patent claims for cyclopentane carboxylate compounds frequently specify the substitution pattern as a defining element of the claimed intermediate [1][2]. The absence of primary literature characterization for this compound further indicates that its use is concentrated in proprietary rather than published synthetic routes, making vendor-supplied material with documented purity specifications (≥95%) the appropriate procurement pathway for patent-compliance purposes.

Property Screening with Systematic Alkyl Chain Variation

In property-based screening cascades where systematic variation of lipophilicity across a cyclopentane carboxylic acid series is required, 2-ethylcyclopentane-1-carboxylic acid (LogP ~1.9) fills the gap between the 2-methyl homolog (estimated LogP ~1.2–1.4) and the 2-propyl or longer-chain analogs. The computed XLogP3-AA of 2.3 [1] and the vendor-reported experimental LogP of ~1.9 [2] provide two independent data points supporting its use as the 'ethyl increment' member in a methyl → ethyl → propyl LogP ladder for cyclopentane carboxylic acid series. Procurement of this specific homolog—rather than an isomer such as 3-ethylcyclopentane-1-carboxylic acid—maintains the consistent 2-position substitution pattern necessary for valid structure-property relationship (SPR) analysis.

Application
Selection Property
Validation Focus
GABA analog stereochemical scaffolds
2-position diastereomer availability
Stereochemical fidelity in amination
C–H activation / cyclopentene synthesis
Cyclopentane substrate class reactivity
Reaction pathway control (cyclopentene vs arene)
Patent-route intermediate procurement
Patent-specific substitution pattern
Vendor purity documentation
LogP ladder property screening
Consistent 2-substitution LogP increment
SPR series consistency
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